3-Chloropyridazine hydrochloride
Overview
Description
3-Chloropyridazine hydrochloride is a chemical compound with the molecular formula C4H4Cl2N2 . It has a molecular weight of 150.99 . It is used as an intermediate in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of 3-Chloropyridazine hydrochloride involves a reaction with thiourea via the reaction of an unisolated thiouronium salt . Another synthesis method involves a reaction with N,N-diisopropylethylamine .Molecular Structure Analysis
The molecular structure of 3-Chloropyridazine hydrochloride is characterized by its molecular formula C4H4Cl2N2 . The compound has a mono-isotopic mass of 149.975159 Da .Physical And Chemical Properties Analysis
3-Chloropyridazine hydrochloride is a solid substance . It has a density of 1.3±0.1 g/cm3, a boiling point of 241.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 27.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 87.8±3.0 cm3 .Scientific Research Applications
Corrosion Inhibition in Industrial Applications
3-Chloropyridazine derivatives have been extensively studied for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. Research by Olasunkanmi et al. (2018) and Mashuga et al. (2017) found that certain 3-chloropyridazine derivatives exhibit significant corrosion inhibition efficiency, protecting mild steel surfaces in hydrochloric acid solutions. These studies employed techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy to evaluate the effectiveness of these compounds. The findings suggest that 3-chloropyridazine derivatives act as mixed-type inhibitors, playing a crucial role in both oxidative and reductive reactions in corrosion processes (Olasunkanmi et al., 2018); (Mashuga et al., 2017).
Synthesis and Chemical Modification
The synthesis and modification of 3-Chloropyridazine hydrochloride are key areas of interest in chemical research. Yuan Jing-jun (2011) demonstrated a method for preparing 3-hydroxy-6-chloropyridazine, which is then converted into 3-chloropyridazine. This synthesis involves using 3,6-dichloropyridazine as a starting material and employing sodium hydroxide and phosphorus oxychloride in the process (Yuan Jing-jun, 2011).
Pharmacological Potential
3-Chloropyridazine derivatives have been synthesized and evaluated for various pharmacological activities. Husain et al. (2017) synthesized novel pyridazine derivatives and assessed their analgesic and anti-inflammatory activities. These compounds were tested in vivo for their potential as non-steroidal anti-inflammatory drugs (NSAIDs), showing significant activity in experimental animals (Husain et al., 2017).
Anticancer Research
3-Chloropyridazine derivatives have also been explored for their potential in anticancer applications. Kim et al. (2013) synthesized new 3-alkylamino-6-allylthio-pyridazine derivatives and evaluated their anti-proliferative effects against human breast cancer cells (MCF-7). Some compounds showed promising results, suggesting potential in chemotherapy for breast cancer (Kim et al., 2013).
Antibacterial Properties
The antibacterial properties of 3-Chloropyridazine derivatives have been a subject of study as well. El-Mariah et al. (2008) synthesized 3-substituted aminopyridazines and pyridazine-3-sulfonamides, which were tested for in vitro antibacterial and antifungal activity against various microorganisms. These derivatives showed considerable activity, highlighting their potential in the development of new antimicrobial agents (El-Mariah et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-chloropyridazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.ClH/c5-4-2-1-3-6-7-4;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOESFHQDZAMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672340 | |
Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyridazine hydrochloride | |
CAS RN |
856847-77-3 | |
Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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